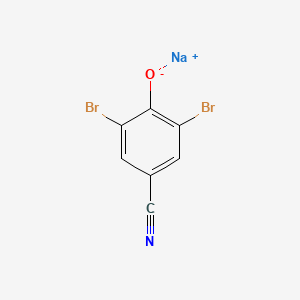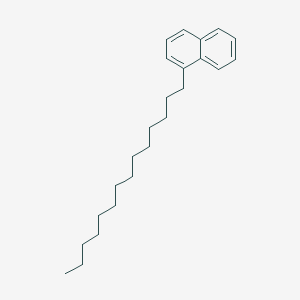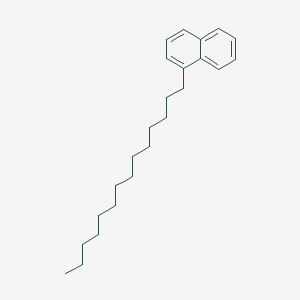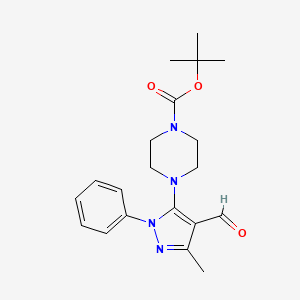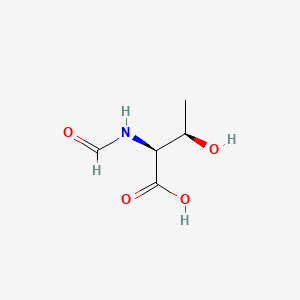
3,5,5-Trimethylhexyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethylhexyl phenylacetate is an organic compound with the molecular formula C17H26O2. It is an ester formed from the reaction of phenylacetic acid and 3,5,5-trimethylhexanol. This compound is known for its pleasant fragrance and is often used in the formulation of perfumes and fragrances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,5-Trimethylhexyl phenylacetate typically involves the esterification of phenylacetic acid with 3,5,5-trimethylhexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. Continuous reactors may be used to maintain a steady production rate. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ester functional group, leading to the formation of carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Phenylacetic acid derivatives.
Reduction: 3,5,5-Trimethylhexanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Applications De Recherche Scientifique
3,5,5-Trimethylhexyl phenylacetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Widely used in the fragrance industry for its pleasant scent and stability in formulations.
Mécanisme D'action
The mechanism of action of 3,5,5-Trimethylhexyl phenylacetate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing phenylacetic acid and 3,5,5-trimethylhexanol. Phenylacetic acid can then participate in various metabolic pathways, while 3,5,5-trimethylhexanol may be further metabolized or excreted .
Comparaison Avec Des Composés Similaires
3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate: Another ester with similar structural features but different functional groups.
3,5,5-Trimethylhexyl acrylate: An ester used in polymer synthesis with different reactivity due to the presence of an acrylate group.
1-Hexanol, 3,5,5-trimethyl-: A related alcohol that can be used as a starting material for ester synthesis .
Uniqueness: 3,5,5-Trimethylhexyl phenylacetate is unique due to its specific ester linkage and the presence of both aromatic and aliphatic components. This combination imparts distinct physical and chemical properties, making it valuable in fragrance formulations and scientific research .
Propriétés
Numéro CAS |
93805-70-0 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
3,5,5-trimethylhexyl 2-phenylacetate |
InChI |
InChI=1S/C17H26O2/c1-14(13-17(2,3)4)10-11-19-16(18)12-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3 |
Clé InChI |
VKRXQLKRLJQTEI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC(=O)CC1=CC=CC=C1)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




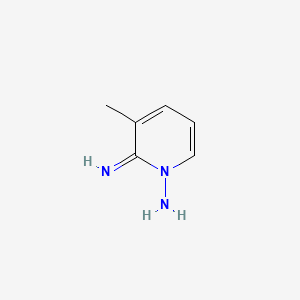
![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)
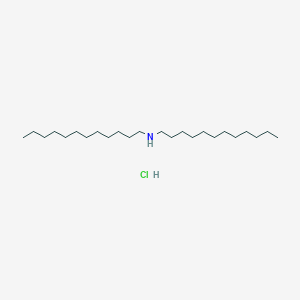
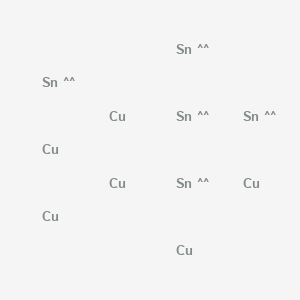
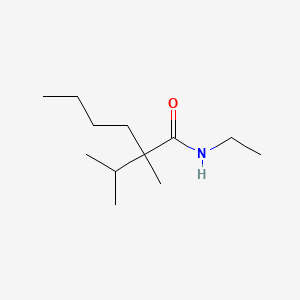
![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)
